Bpy-FOXD, 2,7-Bis[2-(2,2'-bipyridine-6-yl)-1,3,4-oxadiazo-5-y

Descripción general

Descripción

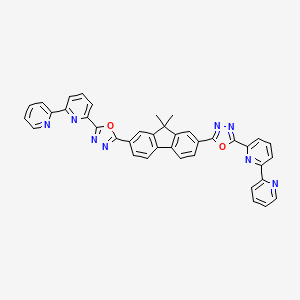

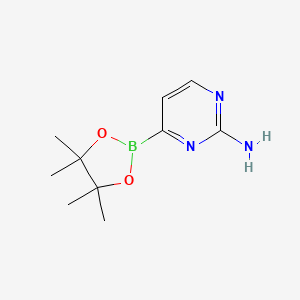

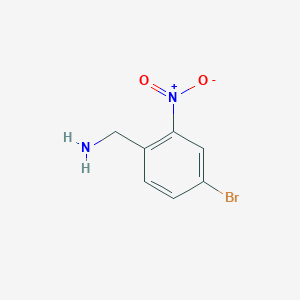

Bpy-FOXD, also known as 2,7-Bis[2-(2,2’-bipyridine-6-yl)-1,3,4-oxadiazo-5-y]-9,9-dimethylfluorene, is a chemical compound with the formula C39H26N8O2 . It is used as an electron transport or hole blocking material in Organic Light-Emitting Diodes (OLEDs) .

Molecular Structure Analysis

The molecular structure of Bpy-FOXD consists of a 2,2’-bipyridine unit, which is a bidentate chelating ligand, forming complexes with many transition metals . The exact structure and conformation of Bpy-FOXD might be found in specialized chemical databases or literature.Physical And Chemical Properties Analysis

Bpy-FOXD has a molecular weight of 638.68 g/mole and a density of 1.3±0.1 g/cm3 . It exhibits UV absorption at 348 and 365 nm and photoluminescence at 399 nm in dichloromethane . Its thermal stability is indicated by a 0.5% weight loss at temperatures greater than 350 °C .Aplicaciones Científicas De Investigación

Photodetectors and OLEDs

GaN MIS Photodetectors : Bpy-FOXD, specifically Bpy-OXD, has been utilized in the fabrication of GaN metal–insulator-semiconductor (MIS) photodetectors. The inclusion of a Bpy-OXD insulating layer significantly improved the device's dark current and photocurrent, showcasing the material's potential in enhancing photodetector efficiency (Chen, Yang, & Lin, 2014).

High-Efficiency Electrophosphorescence OLEDs : Bpy-OXD layers have been applied as cleaving layers in Ir(piq)2(acac)-doped phosphorescent red OLEDs. This application resulted in a substantial increase in luminance and current efficiency, attributed to improved carrier injection balance and exciton utilization rate in the emitting layer (Chen et al., 2011).

Coordination Polymers

CuII Coordination Polymer : Research into coordination polymers has led to the development of a CuII coordination polymer with Bpy-FOXD, forming a 2-D grid-like architecture. This structure is notable for its inclusion of organic guest molecules, indicating Bpy-FOXD's utility in creating complex and functionalized materials (Du, Chen, Bu, & Ribas, 2002).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[9,9-dimethyl-7-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]fluoren-2-yl]-5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H26N8O2/c1-39(2)27-21-23(35-44-46-37(48-35)33-13-7-11-31(42-33)29-9-3-5-19-40-29)15-17-25(27)26-18-16-24(22-28(26)39)36-45-47-38(49-36)34-14-8-12-32(43-34)30-10-4-6-20-41-30/h3-22H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTUDCZDAVNDOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C3=NN=C(O3)C4=CC=CC(=N4)C5=CC=CC=N5)C6=C1C=C(C=C6)C7=NN=C(O7)C8=CC=CC(=N8)C9=CC=CC=N9)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H26N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501119297 | |

| Record name | 6,6′′-[(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1,3,4-oxadiazole-5,2-diyl)]bis[2,2′-bipyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501119297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1174006-45-1 | |

| Record name | 6,6′′-[(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1,3,4-oxadiazole-5,2-diyl)]bis[2,2′-bipyridine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174006-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,6′′-[(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1,3,4-oxadiazole-5,2-diyl)]bis[2,2′-bipyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501119297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087409.png)

![(2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3087417.png)

![N-[t-Butoxycarbonyl]-l-cystine methyl ester](/img/structure/B3087441.png)

![(R)-methyl 2-(1-(2-(2-ethoxyethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B3087458.png)

![2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene](/img/structure/B3087470.png)

![Benzenamine, 3-[(2-propen-1-yloxy)methyl]-](/img/structure/B3087490.png)